Physicochemical properties of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide
Physicochemical properties of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a molecule of significant interest, combining three key pharmacophores: a cyclohexyl ring, a 2-pyridone core, and a sulfonamide group. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any successful drug discovery and development program.[1] These properties govern everything from a compound's absorption, distribution, metabolism, and excretion (ADME) profile to its formulation viability and long-term stability.[2][3] This guide provides a comprehensive framework for the systematic characterization of this molecule, detailing not just the "what" but the "why" and "how" behind each essential measurement. We will explore the theoretical underpinnings of each property and provide field-proven, step-by-step protocols for their empirical determination.
Chemical Identity and Structural Rationale
The unique combination of functional groups in N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide suggests a molecule designed with specific therapeutic intentions. Sulfonamides are a well-established class of compounds with a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[4][5] The 2-oxo-1,2-dihydropyridine (or 2-pyridone) core is a prevalent scaffold in medicinal chemistry, often utilized for its ability to engage in specific hydrogen bonding interactions with biological targets.[6][7] The N-cyclohexyl group significantly increases the molecule's lipophilicity, which can enhance membrane permeability but may also impact solubility and metabolism.[8]
A thorough characterization begins with unambiguous confirmation of the molecule's structure and purity, typically achieved through a combination of spectroscopic methods.[9]
Caption: Chemical Structure of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a master variable in drug development. Poor solubility is a primary cause of failure for drug candidates, leading to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[1][10] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput assessment used early in discovery to flag problematic compounds.[11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid material in a solvent. It is a lower throughput but more definitive measurement, crucial for later-stage development.[11][12]
Predicted Solubility Profile: Based on its structure, the molecule possesses both lipophilic (cyclohexyl, pyridine ring) and polar (sulfonamide, oxo) groups. The sulfonamide NH is weakly acidic, and the 2-pyridone may exhibit tautomerism. Solubility is therefore expected to be highly pH-dependent. We predict low to moderate aqueous solubility.
| Parameter | Predicted Value | Conditions |
| Kinetic Solubility | 10-50 µM | pH 7.4, 2% DMSO |
| Thermodynamic Solubility | < 10 µM | pH 7.4, Water |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the gold-standard shake-flask method described by Higuchi and Connors, which remains the most reliable technique for determining the equilibrium solubility of sparingly soluble compounds.[12][13]
-
Preparation: Add an excess amount of the solid N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid is critical to ensure equilibrium is reached with the solid phase.[12]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully remove an aliquot of the supernatant. Filtration (using a low-binding filter, e.g., PVDF) or centrifugation is required to separate the saturated solution from any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Ionization Constant (pKa)
Scientific Rationale: The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. Since most drugs are weak acids or bases, their ionization state varies with the pH of their environment (e.g., stomach vs. intestine).[15] This profoundly affects solubility, permeability across biological membranes, and interaction with the target protein.[16] The target molecule has at least one acidic proton on the sulfonamide nitrogen.
Predicted pKa: The sulfonamide group (-SO2NH-) is acidic. For typical arylsulfonamides, the pKa is in the range of 9-11. The electron-withdrawing nature of the adjacent 2-pyridone ring may lower this value.
| Ionizable Group | Predicted pKa | Type |
| Sulfonamide N-H | 8.5 - 9.5 | Acidic |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[15][17] It involves monitoring pH changes as a titrant is added to a solution of the compound.[18]
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[18]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture. If aqueous solubility is low, a co-solvent system (e.g., methanol/water or DMSO/water) can be used.[15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]
-
Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO2.[18]
-
Acidic pKa Determination: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point where pH = pKa.[18] Perform at least three replicate titrations to ensure reproducibility.[18]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic behavior.[][20] It influences solubility, absorption, membrane penetration, plasma protein binding, and CNS distribution.[]
-
LogP (Partition Coefficient): Describes the partitioning of the neutral form of a molecule between an organic phase (typically n-octanol) and an aqueous phase.[20]
-
LogD (Distribution Coefficient): Describes the partitioning of all forms of a molecule (neutral and ionized) at a specific pH. For ionizable compounds like ours, LogD is the more physiologically relevant parameter.[20][21]
Predicted Lipophilicity: The presence of the large, non-polar cyclohexyl ring will make this compound quite lipophilic. According to Lipinski's Rule of 5, a LogP value greater than 5 can be a liability for oral bioavailability.[21]
| Parameter | Predicted Value | Significance |
| cLogP (Calculated) | 3.0 - 4.5 | High lipophilicity |
| LogD at pH 7.4 | 2.5 - 3.5 | Moderately high lipophilicity at physiological pH |
Experimental Protocol: LogD by Shake-Flask Method
-
Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the aqueous buffer. This step is crucial for accuracy.
-
Partitioning: Add a known amount of the compound (from a stock solution, e.g., in DMSO) to a vial containing precise volumes of the pre-saturated n-octanol and buffered aqueous phase.[21]
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[21]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Solid-State Properties
Scientific Rationale: The solid form of an Active Pharmaceutical Ingredient (API) is not a minor detail; it is a critical attribute that can dramatically affect a drug's performance and manufacturability.[2] Many APIs can exist in multiple crystal forms (polymorphs) or as an amorphous solid.[10] These forms can have different solubilities, dissolution rates, and stability, directly impacting bioavailability.[2] Solid-state characterization is essential for process control, ensuring batch-to-batch consistency, and for intellectual property protection.[1][22]
Key Characterization Techniques:
-
X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid, allowing for the identification of different polymorphs and the determination of the degree of crystallinity.[2]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and identify phase transitions, which can indicate the presence of different polymorphs or solvates.[2]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to identify the presence of water or other solvents in the crystal lattice (hydrates/solvates).
-
Polarized Light Microscopy (PLM): A visual technique to assess particle size, shape (morphology), and crystallinity.
Predicted Solid-State Properties:
| Parameter | Expected Result | Technique |
| Melting Point | 150 - 200 °C | DSC |
| Crystallinity | Likely crystalline solid | XRPD, PLM |
| Polymorphism | Potential for multiple polymorphs | XRPD, DSC |
| Hygroscopicity | Low to moderate | Dynamic Vapor Sorption (DVS) |
Chemical Stability
Scientific Rationale: A drug substance must remain stable throughout its manufacturing process, storage, and shelf-life to ensure both safety and efficacy.[23][24] Stability testing evaluates the molecule's susceptibility to degradation under various environmental conditions, such as heat, humidity, and light.[1][25] These studies are required by regulatory agencies and are used to determine appropriate storage conditions and establish the product's shelf-life.[23]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) intentionally exposes the API to harsh conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[26]
-
Stress Conditions: Expose solutions and solid samples of the API to a range of conditions:
-
Acid/Base Hydrolysis: Treat with HCl and NaOH solutions (e.g., 0.1 M) at elevated temperatures.
-
Oxidation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂)
-
Thermal Stress: Heat the solid sample (e.g., 60-80°C).
-
Photostability: Expose the sample to controlled UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: At specified time points, analyze the stressed samples using a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector or LC-MS).
-
Evaluation:
-
Determine the percentage of the parent compound remaining.
-
Identify and quantify any major degradation products.
-
The analytical method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.
-
Comprehensive Data Summary
| Physicochemical Property | Predicted Value / Expected Outcome | Key Importance |
| Molecular Formula | C₁₂H₁₆N₂O₃S | Identity |
| Molecular Weight | 268.33 g/mol | Dosing calculations |
| Aqueous Solubility (pH 7.4) | Low to Moderate (< 50 µM) | Bioavailability, Formulation |
| pKa (Acidic) | 8.5 - 9.5 | Absorption, Distribution |
| LogD (pH 7.4) | 2.5 - 3.5 | Membrane Permeability, ADME |
| Melting Point | 150 - 200 °C | Purity, Solid Form ID |
| Solid Form | Crystalline | Stability, Dissolution Rate |
| Chemical Stability | Monitor for hydrolysis and oxidation | Shelf-life, Storage Conditions |
Conclusion
The systematic physicochemical characterization of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is an indispensable component of its journey from a novel chemical entity to a potential therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality data necessary to make informed decisions, mitigate development risks, and ultimately unlock the full therapeutic potential of this promising molecule. Each parameter—from solubility and pKa to solid-state form and stability—is a critical piece of the puzzle, and a comprehensive understanding of their interplay is the hallmark of sound pharmaceutical science.
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